An In-Depth Technical Guide to 2-(Benzyloxy)-4-iodopyrimidine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-(Benzyloxy)-4-iodopyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-(benzyloxy)-4-iodopyrimidine, a versatile heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established principles of pyrimidine chemistry with data from closely related analogs to offer a robust and scientifically grounded resource. We will delve into its physical and chemical properties, explore plausible synthetic routes and key reactions, and discuss its potential applications, particularly in the realm of medicinal chemistry.
Core Physicochemical Properties
The physicochemical properties of 2-(benzyloxy)-4-iodopyrimidine can be predicted based on its structure and by comparison with analogous compounds.
| Property | Predicted Value/Information | Basis for Prediction/Analogy |
| Molecular Formula | C₁₁H₉IN₂O | Based on chemical structure |
| Molecular Weight | 312.11 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white or pale yellow solid. | Based on similar iodo- and benzyloxy-substituted heterocycles. |
| Melting Point | Expected to be a solid with a defined melting point. | Iodo-substituted pyridines and pyrimidines are typically solids. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Poorly soluble in water. | General solubility trends for similar organic compounds. |
| Stability | Store in a cool, dark place. Sensitive to light and potentially to strong acids or bases. | The C-I bond can be light-sensitive, and the benzyloxy group can be cleaved under harsh acidic or hydrogenolysis conditions. |
Synthesis of 2-(Benzyloxy)-4-iodopyrimidine
A recommended synthetic pathway would likely start from the commercially available 2,4-dihydroxypyrimidine (uracil).
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2-(benzyloxy)-4-iodopyrimidine.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Hydroxy-4-iodopyrimidine
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Rationale: The selective functionalization of the pyrimidine ring is crucial. Starting with a di-functionalized pyrimidine and selectively modifying one position is a common strategy.
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Procedure:
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To a solution of 2-amino-4-hydroxypyrimidine in a suitable solvent (e.g., aqueous acid), add a source of iodine such as iodine monochloride or N-iodosuccinimide.
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Alternatively, a Sandmeyer-type reaction on 2-amino-4-hydroxypyrimidine could be employed, involving diazotization followed by treatment with potassium iodide.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and adjusting the pH to precipitate the product.
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Purify the crude product by recrystallization or column chromatography.
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Step 2: Benzylation of 2-Hydroxy-4-iodopyrimidine
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Rationale: The benzylation of a hydroxypyrimidine (which exists in tautomeric equilibrium with the pyrimidinone form) can lead to either O- or N-alkylation. Conditions must be chosen to favor O-alkylation. The use of a base like sodium hydride or potassium carbonate with benzyl bromide in an aprotic polar solvent like DMF is a standard approach.[1]
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Procedure:
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To a stirred suspension of 2-hydroxy-4-iodopyrimidine (1.0 eq) in dry N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.
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Allow the mixture to stir for 30 minutes at room temperature.
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Add benzyl bromide (1.2 eq) dropwise.
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Let the reaction proceed at room temperature or with gentle heating, monitoring by TLC.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-(benzyloxy)-4-iodopyrimidine.
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Chemical Reactivity and Synthetic Utility
The synthetic utility of 2-(benzyloxy)-4-iodopyrimidine stems from the reactivity of the C-I bond, making it an excellent substrate for various cross-coupling reactions. The general order of reactivity for halopyrimidines in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This high reactivity of the C-I bond allows for the introduction of a wide range of substituents at the 4-position under relatively mild conditions.
Key Reactions:
Caption: Key reactions of 2-(benzyloxy)-4-iodopyrimidine.
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Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful method for forming C-C bonds. It allows for the introduction of various aryl and heteroaryl groups at the 4-position.[2][3]
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Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, provides access to 4-alkynylpyrimidines. These products can be further functionalized.[3]
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Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines, which is a crucial transformation in the synthesis of many biologically active molecules.
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Heck Coupling: The reaction with alkenes can also be envisioned to introduce vinyl groups at the 4-position.[3]
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Nucleophilic Aromatic Substitution (SNAr): While the C-I bond is highly amenable to cross-coupling, under certain conditions with strong nucleophiles, SNAr reactions could occur. However, cross-coupling is generally the preferred pathway for iodopyrimidines.
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Debenzylation: The benzyloxy group can be readily removed by hydrogenolysis (e.g., H₂ gas with a palladium catalyst) to reveal the 2-hydroxy (or 2-pyrimidinone) functionality. This deprotection step is often employed in the final stages of a synthesis.
Applications in Research and Drug Development
The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5][6][7] These compounds are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and other enzymes.
Potential Applications of 2-(Benzyloxy)-4-iodopyrimidine:
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a 2,4-disubstituted pyrimidine core that serves as a hinge-binding motif. 2-(Benzyloxy)-4-iodopyrimidine is an ideal starting material for the synthesis of libraries of potential kinase inhibitors by diversifying the 4-position through cross-coupling reactions.[5]
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Intermediate in the Synthesis of Complex Heterocycles: The dual functionality of this molecule (a reactive C-I bond and a removable protecting group) makes it a valuable intermediate for the construction of more complex fused heterocyclic systems.
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Probe for Biological Studies: The ability to introduce various functional groups at the 4-position allows for the synthesis of molecular probes to study protein-ligand interactions.
Spectral Data (Predicted)
While experimental spectra are not available, the expected spectral characteristics can be predicted.
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¹H NMR:
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Aromatic protons of the benzyl group would appear in the range of δ 7.3-7.5 ppm.
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The benzylic CH₂ protons would likely be a singlet around δ 5.4-5.6 ppm.
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The pyrimidine protons would appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-donating benzyloxy group and the electron-withdrawing iodo group.
-
-
¹³C NMR:
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The carbon bearing the iodine (C4) would be shifted upfield compared to an unsubstituted carbon.
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The carbons of the pyrimidine ring and the benzyl group would show characteristic chemical shifts.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) would be observed at m/z 312.
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A prominent fragment would be the loss of the benzyl group (m/z 91), leading to a fragment at m/z 221.
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Loss of iodine would result in a fragment at m/z 185.
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Conclusion
2-(Benzyloxy)-4-iodopyrimidine represents a highly valuable, albeit under-documented, building block for organic synthesis and medicinal chemistry. Its key attributes—a highly reactive C-I bond at the 4-position and a stable, yet removable, benzyloxy group at the 2-position—provide a strategic platform for the synthesis of a diverse array of 2,4-disubstituted pyrimidines. The methodologies and reactivity patterns outlined in this guide, based on sound chemical principles and data from analogous systems, offer a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.
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- Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. (2026, March 5). ChemRxiv.
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